molecular formula C13H17N3O2 B2520557 2-amino-N-(2-oxoazepan-3-yl)benzamide CAS No. 159970-38-4

2-amino-N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B2520557
CAS No.: 159970-38-4
M. Wt: 247.298
InChI Key: LPKBXZPNZBXSNO-UHFFFAOYSA-N
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Description

2-amino-N-(2-oxoazepan-3-yl)benzamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol It is characterized by the presence of an amino group, a benzamide moiety, and an oxoazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-oxoazepan-3-yl)benzamide typically involves the reaction of 2-oxoazepan-3-amine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted benzamide compounds .

Scientific Research Applications

2-amino-N-(2-oxoazepan-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-oxoazepan-4-yl)benzamide
  • 2-amino-N-(2-oxoazepan-5-yl)benzamide
  • 2-amino-N-(2-oxoazepan-6-yl)benzamide

Uniqueness

2-amino-N-(2-oxoazepan-3-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxoazepane ring and benzamide moiety contribute to its versatility in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-N-(2-oxoazepan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-10-6-2-1-5-9(10)12(17)16-11-7-3-4-8-15-13(11)18/h1-2,5-6,11H,3-4,7-8,14H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKBXZPNZBXSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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